4-Nitroso-N-phenylaniline
Overview
Description
Synthesis Analysis
The synthesis of nitroso compounds, including 4-Nitroso-N-phenylaniline, often involves the reaction of anilines with nitrosating agents. For instance, N-cyclopropyl-N-alkylanilines react with nitrous acid to produce N-alkyl-N-nitrosoanilines by specific cleavage of the cyclopropyl group from the nitrogen. This reaction is influenced by the nature of the alkyl substituent, demonstrating the flexibility in synthesizing nitroso derivatives of anilines (Loeppky & Elomari, 2000).
Molecular Structure Analysis
The molecular structure of 4-Nitroso-N-phenylaniline and related compounds has been extensively studied through techniques such as X-ray diffraction. These analyses reveal the planarity or non-planarity of the aromatic systems and the spatial orientation of the nitroso and aniline groups, which are crucial for understanding the compound's reactivity and interactions (Hakiri et al., 2018).
Chemical Reactions and Properties
4-Nitroso-N-phenylaniline undergoes various chemical reactions, highlighting its versatility. For example, the interaction with chloroperoxidase and H2O2 leads to the rapid formation of nitroso derivatives, illustrating its reactivity towards oxidative agents (Corbett et al., 1978). Furthermore, its reactions can involve radical intermediates, as seen in the desulfurization processes, which result in complex transformations highlighting the compound's chemical flexibility (Argilagos et al., 1998).
Scientific Research Applications
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Computational Chemistry
- Nitroso species, including 4-Nitroso-N-phenylaniline, are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .
- They are used in synthetic organic chemistry for the integration of a broad range of moieties containing nitrogen, and/or oxygen-based functional groups .
- The rise of computational chemistry and resources has certainly changed their perspectives, since it provides a very different angle to gather insights on intrinsic properties, reactivity, and mechanisms .
- In silico chemistry also provides a robust alternative to time and resource-consuming synthetic work and can therefore contribute to alleviate wasteful preparations by guiding the chemist toward the best combination of reagents to achieve high selectivity and yield .
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Organic Chemistry
- Nitrogen scanning in aryl fragments is a valuable aspect of the drug discovery process .
- Current strategies require time-intensive, parallel, bottom-up synthesis of each pyridyl isomer because of a lack of direct carbon-to-nitrogen (C-to-N) replacement reactions .
- A site-directable aryl C-to-N replacement reaction allowing unified access to various pyridine isomers through a nitrene-internalization process has been reported .
- This process is demonstrated in the abbreviated synthesis of a pyridyl derivative of estrone, as well as in a prototypical nitrogen scan .
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Stabilizer in Explosives
- Nitroso compounds, including 4-Nitroso-N-phenylaniline, are used as stabilizers in explosives containing nitrocellulose or nitroglycerin .
- These nitrated materials release nitrogen oxides, which deteriorate the device. The Nitroso compound traps NO2, affording the title compound and related species .
- One of its major uses is to control the explosion rate of propylene glycol dinitrate .
- As a stabilizer, its major role is to eliminate the acidic nitrates and nitrogen oxides produced by gradual decomposition of nitric acid esters, which would otherwise autocatalyze further decomposition .
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Thermophysical Property Datafile for Process Simulators
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Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics
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Quantum Tools for IR Spectra Interpretation
Safety And Hazards
Future Directions
N-Nitrosamines, including 4-Nitroso-N-phenylaniline, have drawn increased attention due to their presence in several popular medications, resulting in recalls and new regulatory guidance . Future research will likely focus on understanding the chemistry of N-Nitrosamines to address these challenges .
properties
IUPAC Name |
4-nitroso-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJHFHYPXWSVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Record name | P-NITROSODIPHENYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021031 | |
Record name | 4-Nitrosodiphenylamine | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrosodiphenylamine appears as green plates with bluish luster or a black powder. (NTP, 1992), Green solid with bluish luster or steel-blue solid; [Merck Index] | |
Record name | P-NITROSODIPHENYLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Nitrosodiphenylamine | |
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Solubility |
less than 0.1 mg/mL at 70.7 °F (NTP, 1992), SLIGHTLY SOL IN WATER OR PETROLEUM ETHER; FREELY SOL IN ALCOHOL, ETHER, CHLOROFORM, BENZENE | |
Record name | P-NITROSODIPHENYLAMINE | |
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Record name | 4-NITROSODIPHENYLAMINE | |
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Vapor Pressure |
0.000185 [mmHg] | |
Record name | p-Nitrosodiphenylamine | |
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Product Name |
4-Nitroso-N-phenylaniline | |
Color/Form |
GREEN PLATES WITH BLUISH LUSTER (FROM BENZENE) OR STEEL-BLUE PRISMS OR PLATES (FROM ETHER + WATER), YELLOW LIQUID PLATES, Greenish crystals | |
CAS RN |
156-10-5 | |
Record name | P-NITROSODIPHENYLAMINE | |
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Record name | 4-Nitrosodiphenylamine | |
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Record name | 4-Nitrosodiphenylamine | |
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Record name | p-Nitrosodiphenylamine | |
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Record name | Benzenamine, 4-nitroso-N-phenyl- | |
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Record name | 4-Nitrosodiphenylamine | |
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Record name | 4-nitroso-N-phenylaniline | |
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Record name | 4-NITROSODIPHENYLAMINE | |
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Record name | 4-NITROSODIPHENYLAMINE | |
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Melting Point |
291 °F (Decomposes) (NTP, 1992), 144-145 °C | |
Record name | P-NITROSODIPHENYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16107 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-NITROSODIPHENYLAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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